
RBC10
Descripción general
Descripción
RBC10 es un inhibidor de molécula pequeña que se dirige a la GTPasa Ral, inhibiendo específicamente la unión de Ral a su efector RALBP1. Este compuesto ha demostrado un potencial significativo como agente anticancerígeno al inhibir la dispersión celular mediada por Ral de fibroblastos embrionarios de ratón y el crecimiento independiente del anclaje de líneas celulares cancerosas humanas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de RBC10 implica la preparación de una solución madre disolviendo 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO), lo que da como resultado una concentración de solución madre de 40 mg/mL . La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente.
Métodos de Producción Industrial: Los métodos de producción industrial para this compound no se detallan explícitamente en la literatura disponible.
Análisis De Reacciones Químicas
Tipos de Reacciones: RBC10 principalmente experimenta reacciones de inhibición de unión donde inhibe la interacción entre Ral y RALBP1. No experimenta reacciones químicas típicas como oxidación, reducción o sustitución en su función como inhibidor .
Reactivos y Condiciones Comunes: El principal reactivo utilizado con this compound es el dimetilsulfóxido (DMSO) para la disolución. El compuesto es estable en condiciones de laboratorio estándar y no requiere un manejo especial .
Productos Principales Formados: Como this compound es un inhibidor, no forma productos principales a través de reacciones químicas. Su función principal es inhibir la unión de Ral a RALBP1, evitando así las vías de señalización descendentes implicadas en la proliferación de células cancerosas .
Aplicaciones Científicas De Investigación
Applications in Cancer Research
1. Anticancer Activity
RBC10 has been studied for its potential anticancer effects. Research indicates that compounds within the same family exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
MCF-7 (breast cancer) | 15 | Induction of apoptosis via ROS generation | |
A549 (lung cancer) | 20 | Inhibition of cell proliferation through cell cycle arrest |
2. In Vivo Studies
In vivo studies using animal models have demonstrated the effectiveness of this compound in reducing tumor growth. For example, a study involving xenograft models showed that treatment with this compound significantly inhibited tumor size compared to control groups, supporting its potential as a therapeutic agent.
Applications in Cell Biology
1. Cell Culture and Modification
This compound is utilized in cell culture systems to study its effects on cellular behavior. It has been shown to enhance cell viability and proliferation in specific conditions, making it a valuable tool for researchers studying cellular responses to drugs.
Application | Effect |
---|---|
Cell Viability Assays | Increased viability in treated cells compared to controls |
Proliferation Assays | Enhanced proliferation rates observed |
2. Immunomodulatory Effects
Research has also highlighted the immunomodulatory properties of this compound. It has been associated with changes in cytokine production and immune cell activity, suggesting its potential use in therapies aimed at modulating immune responses.
Pharmacological Insights
1. Mechanism of Action
The pharmacological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes involved in oxidative stress pathways. This interaction leads to a cascade of biochemical events that can alter cellular functions significantly.
2. Safety and Toxicity
Studies assessing the safety profile of this compound indicate that it exhibits low toxicity at therapeutic doses, making it a candidate for further development in clinical settings.
Case Studies
Case Study 1: Anticancer Efficacy in Breast Cancer Models
A recent study explored the effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Immunomodulation in Lung Cancer
Another investigation focused on lung cancer models treated with this compound. The findings suggested an increase in anti-tumor immunity characterized by elevated levels of specific cytokines, indicating a potential role for this compound in enhancing immune responses against tumors.
Mecanismo De Acción
RBC10 ejerce sus efectos uniéndose a la GTPasa Ral e inhibiendo su interacción con la proteína efectora RALBP1. Esta inhibición evita la dispersión celular mediada por Ral y el crecimiento independiente del anclaje, que son procesos críticos en la proliferación de células cancerosas . Los objetivos moleculares de this compound incluyen la GTPasa Ral y sus vías de señalización descendentes, que están involucradas en varios procesos celulares como la organización del citoesqueleto y el tráfico de vesículas .
Compuestos Similares:
- RBC6
- RBC8
- BQU57
Comparación: this compound, RBC6 y RBC8 son todos inhibidores de moléculas pequeñas que se dirigen a la GTPasa Ral. This compound es único en su inhibición específica de la dispersión celular mediada por Ral y el crecimiento independiente del anclaje. RBC8 y su derivado BQU57 han mostrado efectos inhibitorios similares pero con diferentes afinidades de unión y especificidades .
This compound destaca por su alta potencia y selectividad para la GTPasa Ral, lo que lo convierte en una herramienta valiosa para la investigación del cáncer y el desarrollo terapéutico .
Comparación Con Compuestos Similares
- RBC6
- RBC8
- BQU57
Comparison: RBC10, RBC6, and RBC8 are all small molecule inhibitors that target the Ral GTPase. this compound is unique in its specific inhibition of Ral-mediated cell spreading and anchorage-independent growth. RBC8 and its derivative BQU57 have shown similar inhibitory effects but with different binding affinities and specificities .
This compound stands out due to its high potency and selectivity for the Ral GTPase, making it a valuable tool for cancer research and therapeutic development .
Actividad Biológica
RBC10, a small molecule inhibitor, has garnered significant attention in the field of cancer research due to its ability to inhibit the Ral GTPase pathway. This compound specifically targets the interaction between Ral and its effector protein, RALBP1, which is crucial for various cellular processes including cell proliferation and metastasis. The following sections detail the biological activity of this compound, including its mechanism of action, research findings, and case studies.
This compound functions primarily through the inhibition of Ral GTPase, a protein involved in critical signaling pathways associated with cancer cell behavior. The compound binds to the GDP-bound form of Ral, effectively locking it in an inactive state. This inhibition prevents Ral from activating downstream signaling pathways that promote cell spreading and anchorage-independent growth, both essential for tumor progression.
Key Mechanisms:
- Inhibition of Ral-RALBP1 Interaction: Prevents downstream signaling that leads to cancer cell proliferation.
- Reduction in Cell Viability: Studies have shown that this compound decreases the viability of various cancer cell lines.
- Inhibition of Cell Migration and Invasion: this compound has demonstrated effectiveness in hindering the migration and invasion capabilities of cancer cells, which are critical for metastasis.
Efficacy in Cancer Models
Research indicates that this compound has significant anti-cancer properties across multiple studies:
- Cell Viability Studies:
- Invasion and Migration Assays:
- Animal Models:
Comparative Analysis with Similar Compounds
Compound | Target | Mechanism | Potency |
---|---|---|---|
This compound | Ral GTPase | Inhibits binding to RALBP1 | High |
RBC6 | Ral GTPase | Similar mechanism but lower selectivity | Moderate |
BQU57 | Ral GTPase | Different binding affinity | Variable |
This compound stands out due to its high potency and selectivity for the Ral GTPase compared to other inhibitors like RBC6 and BQU57 .
Case Study 1: Impact on Breast Cancer Cell Lines
In a controlled laboratory setting, a study investigated the effects of this compound on MDA-MB-231 breast cancer cells. Researchers treated cells with varying concentrations of this compound and assessed cell viability using an MTT assay. Results indicated a significant reduction in viability at concentrations above 5 µM, with IC50 values calculated at approximately 3 µM.
Case Study 2: Inhibition of Metastatic Behavior
Another study focused on the metastatic behavior of lung cancer cells (A549) treated with this compound. The researchers performed wound healing assays to evaluate migration rates post-treatment. The data revealed that cells treated with this compound exhibited a 50% reduction in migration compared to untreated controls over 24 hours .
Q & A
Basic Research Questions
Q. How should experimental designs be structured to evaluate RBC10's inhibitory effects on RalA GTPase activity?
- Methodological Answer : To assess this compound's efficacy, combine in vitro and cell-based assays. For example:
- ELISA-based RalA activity assays (e.g., measuring GTP-bound RalA levels) to quantify inhibition .
- Cell spreading assays using wild-type and caveolin−/− MEF cells to confirm functional impact (e.g., reduced cell motility upon this compound treatment) .
- Molecular docking simulations to predict binding interactions between this compound and RalA-GDP, providing structural insights into inhibition mechanisms .
- Ensure controls (e.g., untreated cells, solvent-only controls) and replicate experiments to validate reproducibility .
Q. What methodological approaches validate this compound's target specificity in cellular models?
- Methodological Answer :
- Use genetic knockout models (e.g., caveolin−/− MEF cells) to isolate RalA-dependent effects from confounding pathways .
- Perform counter-screening against related GTPases (e.g., Ras, Rho) to rule off-target effects.
- Combine dose-response curves (e.g., IC50 calculations) with Western blotting to correlate RalA inhibition with downstream signaling markers .
Advanced Research Questions
Q. How can researchers resolve contradictions between molecular docking predictions and cellular efficacy data for this compound?
- Methodological Answer :
- Multi-technique validation : Cross-validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity and kinetics .
- Cellular context analysis : Account for factors like membrane permeability or intracellular protein interactions that may limit this compound's activity in live cells .
- Iterative refinement : Adjust docking parameters using cellular assay data (e.g., modifying binding site flexibility or solvent models) .
Q. What are the best practices for analyzing and presenting contradictory data in this compound studies?
- Methodological Answer :
- Transparent reporting : Clearly document experimental conditions (e.g., compound concentration, cell passage number) to identify variability sources .
- Statistical frameworks : Use Bayesian analysis or meta-analysis to quantify uncertainty and reconcile conflicting results .
- Mechanistic follow-ups : Design follow-up experiments (e.g., mutagenesis of RalA's binding pocket) to test hypotheses arising from contradictions .
Q. How should researchers design studies to ensure this compound's effects are distinguishable from other Ral inhibitors (e.g., RBC6 or RBC8)?
- Methodological Answer :
- Comparative profiling : Perform parallel assays with RBC6, RBC8, and this compound under identical conditions, focusing on metrics like potency (IC50), selectivity, and cytotoxicity .
- Structural analysis : Use X-ray crystallography or cryo-EM to resolve binding mode differences among inhibitors .
- Pathway mapping : Employ phosphoproteomics or RNA sequencing to identify unique downstream targets affected by this compound .
Q. Data Presentation and Ethical Considerations
Q. What guidelines should be followed when publishing this compound-related data to meet journal standards?
- Methodological Answer :
- Experimental details : Include compound purity, synthesis protocols, and characterization data (e.g., NMR, HPLC) in supplementary materials .
- Reproducibility : Adhere to the ARRIVE guidelines for preclinical studies, ensuring full disclosure of statistical methods and raw data availability .
- Ethical compliance : Declare conflicts of interest and adhere to institutional review protocols for cell-based research .
Q. Key Data from this compound Studies
- RalA Inhibition : this compound reduced GTP-bound RalA by 60% at 15 μM in ELISA assays .
- Cellular Effects : Treated wild-type MEF cells showed 40% reduction in spreading area compared to caveolin−/− cells, confirming RalA-specific activity .
- Docking Results : this compound binds to RalA-GDP with a predicted ΔG of −8.2 kcal/mol, forming hydrogen bonds with Thr46 and Asp49 residues .
Propiedades
IUPAC Name |
6-(2-chlorophenyl)-5-pentanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-2-3-15-22(29)27-20-13-7-6-11-18(20)26-19-12-8-14-21(28)23(19)24(27)16-9-4-5-10-17(16)25/h4-7,9-11,13,24,26H,2-3,8,12,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERBEDAMDXRGFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.